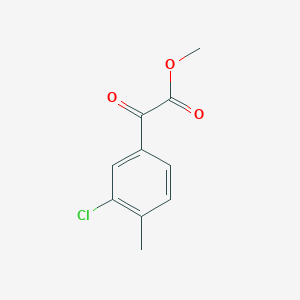Methyl 3-chloro-4-methylbenzoylformate
CAS No.:
Cat. No.: VC13545680
Molecular Formula: C10H9ClO3
Molecular Weight: 212.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H9ClO3 |
|---|---|
| Molecular Weight | 212.63 g/mol |
| IUPAC Name | methyl 2-(3-chloro-4-methylphenyl)-2-oxoacetate |
| Standard InChI | InChI=1S/C10H9ClO3/c1-6-3-4-7(5-8(6)11)9(12)10(13)14-2/h3-5H,1-2H3 |
| Standard InChI Key | ISTZRBSEEYPZDU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)C(=O)OC)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)C(=O)OC)Cl |
Introduction
Structural and Chemical Characteristics
Methyl 3-chloro-4-methylbenzoylformate (CHClO) is characterized by its α-keto ester functional group (–COCOO–) and substituted benzene ring. The chlorine atom at position 3 and methyl group at position 4 introduce steric and electronic effects that influence its reactivity. For example, the electron-withdrawing chlorine enhances electrophilic substitution rates at ortho/para positions, while the methyl group provides steric hindrance, directing reactions to specific sites .
The compound’s molecular weight is approximately 226.66 g/mol, with a density estimated at 1.25–1.30 g/cm³ based on analogous benzoylformate esters. Its melting and boiling points remain undefined in the literature, though similar structures, such as methyl benzoylformate, exhibit melting points near 40–45°C and boiling points around 250°C under reduced pressure .
Synthesis and Manufacturing
The synthesis of methyl 3-chloro-4-methylbenzoylformate can be inferred from patented methodologies for related compounds. A notable approach involves a multistep process:
Step 1: Formation of 2,2-Dimethoxyacetophenone Derivatives
The synthesis begins with 1-(3-chloro-4-methylphenyl)ethanone (3-chloro-4-methylacetophenone), which reacts with methyl nitrite (CHONO) under acidic conditions (HCl gas) to form 2,2-dimethoxy-3-chloro-4-methylacetophenone. This step leverages the nucleophilic addition of methyl nitrite to the ketone, followed by acetal formation .
Reaction conditions:
-
Solvent: Methanol or toluene
-
Temperature: 30–35°C
-
Catalyst: Dry HCl gas
Step 2: Chlorination and Esterification
The dimethoxy intermediate undergoes chlorination using chlorine gas (Cl) or bromine (Br) in the presence of a catalyst such as 4-methyl-2,6-di-tert-butylphenol. This step removes the methoxy groups and introduces the α-keto ester functionality.
Reaction conditions:
-
Solvent: Chlorobenzene or hexane
-
Temperature: 60–120°C (depending on halogen)
-
Catalyst: 4-methyl-2,6-di-tert-butylphenol
Table 1: Comparative Synthesis Routes for Benzoylformate Esters
| Compound | Starting Material | Halogenation Agent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Methyl benzoylformate | Acetophenone | Cl | 4-methyl-2,6-DTBP | 86–93 |
| Ethyl 3-chloro-6-ethoxy | 3-Chloro-6-ethoxy | Br | Phenolic catalysts | 90–92 |
Applications and Industrial Relevance
Methyl 3-chloro-4-methylbenzoylformate’s applications are hypothesized based on its structural analogs:
Pharmaceutical Intermediate
The α-keto ester group is a versatile building block in drug synthesis, particularly for β-lactam antibiotics and protease inhibitors. The chlorine substituent may enhance binding affinity to biological targets, as seen in chlorinated β-lactams .
Agrochemicals
Chlorinated benzoylformates are precursors to herbicides such as metamitron, a triazine derivative used in sugar beet cultivation. The methyl group at position 4 could improve soil persistence and selectivity .
Photoinitiators
Benzoylformate esters are effective photoinitiators in UV-curable resins. The chlorine atom increases absorption cross-sections, enabling faster polymerization rates in industrial coatings .
Future Research Directions
-
Synthetic Optimization: Explore greener catalysts (e.g., enzymatic systems) to improve yields and reduce waste.
-
Biological Screening: Evaluate antimicrobial or anticancer activity given the chlorine’s bioactive potential.
-
Environmental Impact: Assess biodegradation pathways to mitigate ecological risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume